5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a 4-methylphenyl group and a 3-(trifluoromethyl)phenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system.
Substitution Reactions: The introduction of the 4-methylphenyl and 3-(trifluoromethyl)phenoxy groups is achieved through substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)-4-phenoxythieno[2,3-d]pyrimidine: Lacks the trifluoromethyl group.
5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine: Lacks the methyl group on the phenyl ring.
4-[3-(Trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine: Lacks both the methyl and phenyl groups.
Uniqueness
The presence of both the 4-methylphenyl and 3-(trifluoromethyl)phenoxy groups in 5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
5-(4-methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2OS/c1-12-5-7-13(8-6-12)16-10-27-19-17(16)18(24-11-25-19)26-15-4-2-3-14(9-15)20(21,22)23/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDATZLFPKCDILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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